4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chlorinated phenoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with formaldehyde and methoxybenzene to form the corresponding methoxyphenyl derivative. The final step involves the condensation of this derivative with a triazole compound under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenoxy derivatives.
Scientific Research Applications
4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: This compound shares the chlorinated phenol structure but lacks the triazole and methoxyphenyl groups.
4-Chloro-3,5-dimethylphenoxyacetic acid: Similar in structure but contains an acetic acid group instead of the triazole and hydrosulfide groups.
4-Chloro-3,5-dimethylphenoxy)acetyl]amino}acetic acid: Contains an amino acetic acid group, differing from the triazole and hydrosulfide groups.
Uniqueness
4-[((E)-1-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, a chlorinated phenoxy group, and a methoxyphenyl group This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above
Properties
Molecular Formula |
C19H19ClN4O2S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-[(E)-[3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19ClN4O2S/c1-12-6-16(7-13(2)18(12)20)26-10-15-8-14(4-5-17(15)25-3)9-22-24-11-21-23-19(24)27/h4-9,11H,10H2,1-3H3,(H,23,27)/b22-9+ |
InChI Key |
OAYCCAADNJVMKL-LSFURLLWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)/C=N/N3C=NNC3=S)OC |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C=NN3C=NNC3=S)OC |
Origin of Product |
United States |
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